N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide)
Overview
Description
N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide): is an organic compound characterized by its unique structure, which includes a cyclohexane ring bonded to two 3,5-dimethoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-cyclohexanediamine and 3,5-dimethoxybenzoic acid.
Amide Bond Formation: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with 1,4-cyclohexanediamine in the presence of a base such as triethylamine to form the desired amide bonds.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide).
Industrial Production Methods: In an industrial setting, the synthesis of N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) would follow similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine:
Drug Development: Due to its structural features, N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) is being investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of drug development, it may interact with specific receptors or proteins involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
- N,N’-1,4-cyclohexanediylbis(3,4-dimethoxybenzamide)
- N,N’-1,4-cyclohexanediylbis(3,5-dichlorobenzamide)
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the substituents on the benzamide groups, which can significantly affect their chemical reactivity and biological activity.
- Unique Properties: N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) is unique due to the presence of methoxy groups, which can influence its solubility, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of N,N’-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide), covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[(3,5-dimethoxybenzoyl)amino]cyclohexyl]-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-29-19-9-15(10-20(13-19)30-2)23(27)25-17-5-7-18(8-6-17)26-24(28)16-11-21(31-3)14-22(12-16)32-4/h9-14,17-18H,5-8H2,1-4H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRRSWNXQHHHTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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